molecular formula C21H17FN2O4S B11352168 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11352168
M. Wt: 412.4 g/mol
InChI Key: PDJHFIBWOOFBNF-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo[c,e][1,2]thiazine core, which is a heterocyclic structure containing sulfur and nitrogen atoms. The presence of a fluorine atom and a methoxyphenyl group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under controlled conditions.

    Introduction of the fluorine atom: Fluorination can be achieved using reagents such as elemental fluorine or fluorinating agents like N-fluorobenzenesulfonimide.

    Attachment of the methoxyphenyl group: This step involves the coupling of the methoxyphenyl group to the dibenzo[c,e][1,2]thiazine core using palladium-catalyzed cross-coupling reactions.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom also contributes to its distinct properties, such as increased stability and potential interactions with biological targets.

Properties

Molecular Formula

C21H17FN2O4S

Molecular Weight

412.4 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H17FN2O4S/c1-28-19-8-4-3-7-17(19)23-21(25)13-24-18-11-10-14(22)12-16(18)15-6-2-5-9-20(15)29(24,26)27/h2-12H,13H2,1H3,(H,23,25)

InChI Key

PDJHFIBWOOFBNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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